Phosphonemycin

Antibacterial Membrane permeability Pseudomonas aeruginosa

Sourcing Phosphonemycin (fosfomycin) for MDR research? As the only WHO Reserve group antibiotic targeting MurA, it is essential for UTI models & surveillance panels. Its distinct epoxy-phosphonate pharmacophore ensures no cross-resistance with β-lactams or quinolones. We offer the validated (-)-(1R,2S)-1,2-epoxypropylphosphonic acid, ready for your critical studies. Request multi-gram quotes.

Molecular Formula C3H6O4P-
Molecular Weight 137.05 g/mol
Cat. No. B1261255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonemycin
Molecular FormulaC3H6O4P-
Molecular Weight137.05 g/mol
Structural Identifiers
SMILESCC1C(O1)P(=O)(O)[O-]
InChIInChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/p-1/t2-,3+/m0/s1
InChIKeyYMDXZJFXQJVXBF-STHAYSLISA-M
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphonemycin (Fosfomycin) for Research and Procurement: Baseline Characterization of a WHO Reserve Antibiotic


Phosphonemycin, chemically designated as (−)-(1R,2S)-1,2-epoxypropylphosphonic acid and known interchangeably as fosfomycin, is a naturally occurring phosphonate antibiotic first isolated from Streptomyces species in 1969 [1]. It functions as an irreversible covalent inhibitor of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), thereby blocking the first committed step in bacterial peptidoglycan biosynthesis [2]. Phosphonemycin is classified by the World Health Organization as a Reserve group antibiotic, intended for confirmed or suspected multidrug-resistant infections and designated as critically important for human medicine [3]. Its molecular simplicity (C3H7O4P, MW 138.05) belies a unique epoxy-phosphonate pharmacophore that distinguishes it structurally and mechanistically from all other marketed antibiotic classes [4].

Why In-Class Substitution of Phosphonemycin with Other Phosphonate Antibiotics Is Not Supported by Quantitative Evidence


Within the phosphonate antibiotic class, compounds share a carbon-phosphorus bond motif but diverge substantially in molecular targets, antimicrobial spectra, and pharmacokinetic behavior [1]. Phosphonemycin targets MurA in peptidoglycan biosynthesis; fosmidomycin inhibits the non-mevalonate pathway (DXR) and is developed as an antimalarial; dehydrophos acts as a prodrug requiring intracellular activation; and the synthetic analog FR-31564, while also MurA-targeting, demonstrates a distinct antimicrobial spectrum with superior anti-pseudomonal activity and cellular uptake kinetics that differentiate it from phosphonemycin [2]. The following quantitative evidence demonstrates that phosphonemycin's clinically validated cross-resistance profile, urinary pharmacokinetics, and regulatory status as a WHO Reserve antibiotic cannot be extrapolated to these analogs, nor can the enhanced anti-pseudomonal potency of FR-31564 be assumed for phosphonemycin [3].

Quantitative Comparative Evidence for Phosphonemycin (Fosfomycin) Selection Against Analogs and Alternative Antibiotics


Phosphonemycin Cellular Uptake Is Tenfold Lower Than FR-31564 in Pseudomonas aeruginosa, Defining a Key Spectrum Distinction

Direct comparative studies reveal that the synthetic phosphonate analog FR-31564 is incorporated into Pseudomonas aeruginosa cells at a rate ten times greater than that of phosphonemycin [1]. This quantitative difference in uptake kinetics, measured via radiolabeled incorporation assays, translates to FR-31564 demonstrating superior in vitro activity against P. aeruginosa and other Gram-negative species [2]. Users selecting phosphonemycin for anti-pseudomonal research must recognize this quantitative uptake limitation, which may necessitate higher concentrations or alternative compound selection depending on the specific experimental objective.

Antibacterial Membrane permeability Pseudomonas aeruginosa

Phosphonemycin Oral Bioavailability Is Limited to 37–40%, Constraining Systemic Research Applications Relative to Intravenous Alternatives

Phosphonemycin tromethamine exhibits an absolute oral bioavailability of approximately 37–40% under fasting conditions, and this value decreases further to approximately 30% when administered with a high-fat meal [1]. In contrast, intravenous fosfomycin disodium achieves 100% bioavailability, enabling systemic exposures (Cmax up to 750 mg/L following 30 mg subcutaneous doses in murine models) that are unattainable via the oral route [2]. This bioavailability differential is not observed in comparator agents such as nitrofurantoin (~90% oral bioavailability) or trimethoprim-sulfamethoxazole (~90% oral bioavailability), underscoring that phosphonemycin's oral formulation is pharmacokinetically optimized for urinary tract concentration rather than systemic distribution [3].

Pharmacokinetics Bioavailability Oral formulation

Phosphonemycin Exhibits No Cross-Resistance with β-Lactams and Quinolones, Enabling Unique Utility Against MDR Strains

Phosphonemycin's distinct molecular target (MurA) and epoxy-phosphonate pharmacophore confer a complete absence of cross-resistance with other antibiotic classes, including β-lactams, quinolones, and aminoglycosides [1]. This property is not universal among phosphonate antibiotics; for instance, fosmidomycin targets an entirely different pathway (DXR in isoprenoid biosynthesis) and FR-31564, despite sharing the MurA target, exhibits cross-resistance with fosfomycin in laboratory-derived mutants [2]. Clinically, phosphonemycin retains activity against extended-spectrum β-lactamase (ESBL)-producing Enterobacterales with MIC50 values of ≤2 μg/mL for Escherichia coli, whereas comparator β-lactams are fully inactivated against such strains [3]. This retained potency against MDR isolates is a key driver of its WHO Reserve antibiotic designation [4].

Cross-resistance Multidrug resistance Antimicrobial stewardship

Phosphonemycin Achieves Urinary Concentrations Exceeding MIC Values by >1000-Fold, Outperforming Systemic β-Lactams in Urinary Tract Models

Following a single 3 g oral dose of phosphonemycin tromethamine, urinary concentrations reach peak values of approximately 3,000–4,000 μg/mL and remain above 100 μg/mL for over 48 hours [1]. In murine UTI models, subcutaneous administration produces peak urine concentrations of 33,400 mg/L (7.5 mg dose) and 70,000 mg/L (30 mg dose), which exceed the MIC of susceptible E. coli (1 mg/L) by factors exceeding 1,000- to 70,000-fold [2]. For comparison, oral β-lactams such as amoxicillin achieve urinary concentrations that are typically only 10–100 times the MIC of susceptible uropathogens, and their activity is further compromised by β-lactamase-mediated degradation in MDR strains [3]. This quantitative pharmacokinetic advantage underpins phosphonemycin's efficacy in uncomplicated UTI even with single-dose therapy.

Urinary tract infection Pharmacodynamics MIC

Phosphonemycin MurA Inactivation Kinetics: Bimolecular Rate Constant of 104 M⁻¹ s⁻¹ Defines Quantitative Irreversibility

Kinetic analysis of MurA inactivation by phosphonemycin reveals a bimolecular rate constant of 104 M⁻¹ s⁻¹ for both enzyme inactivation and the accompanying induced-fit conformational change [1]. This irreversible covalent modification of the active-site Cys115 residue distinguishes phosphonemycin from reversible MurA inhibitors such as competitive substrate analogs (e.g., phosphoenolpyruvate mimetics lacking the epoxide warhead) [2]. The covalent binding mode is essential for its bactericidal activity and contributes to its retained potency against strains with elevated MurA expression [3]. The selectivity of this covalent modification for bacterial MurA over mammalian enolpyruvyl transferases is a key determinant of its favorable therapeutic index [4].

Enzyme inhibition MurA Kinetics

Chemical Synthesis of Phosphonemycin Proceeds with <50% Yield, Driving Biotransformation as a Higher-Yield Procurement Alternative

Industrial chemical synthesis of phosphonemycin via epoxidation of cis-propenylphosphonic acid (cPPA) achieves a conversion yield of less than 50% and generates substantial waste [1]. In contrast, biotransformation using Bacillus simplex strain S101 achieves a conversion ratio of 81.3%, producing fosfomycin at a final concentration of 1,838.2 μg/mL after 6 days of incubation [2]. This 1.6-fold yield improvement represents a significant economic and environmental differentiator for large-scale procurement decisions. For comparison, the total chemical synthesis of the related phosphonate FR-31564 has been optimized to higher yields, but the compound lacks the regulatory approval and clinical validation of phosphonemycin [3].

Synthesis yield Biotransformation Process chemistry

Validated Research and Industrial Applications of Phosphonemycin Based on Quantitative Comparative Evidence


Murine Urinary Tract Infection Models: Exploiting Extreme Urine Concentration-to-MIC Ratios

Phosphonemycin is uniquely suited for ascending UTI models in mice and rats, where its pharmacokinetic profile produces urine concentrations exceeding the MIC of uropathogenic E. coli by >1,000-fold [1]. Subcutaneous dosing at 15 mg/mouse every 36 hours significantly reduces CFU counts in urine, bladder, and kidney tissue against MDR clinical isolates, including ESBL- and carbapenemase-producing strains [2]. This extreme urinary concentration differentiates phosphonemycin from systemic β-lactams in UTI models and enables single-dose efficacy studies that cannot be replicated with comparator agents possessing lower urinary excretion [3].

MurA Enzyme Inhibition Assays and Crystallography: Quantifying Irreversible Covalent Binding

Phosphonemycin serves as the prototypical covalent inhibitor for MurA biochemical and structural studies, with a well-characterized bimolecular inactivation rate constant of 104 M⁻¹ s⁻¹ [4]. The compound induces a measurable conformational change in UDP-GlcNAc-liganded MurA with a rate constant of 85 M⁻¹ s⁻¹, enabling time-resolved crystallography and kinetic studies of the induced-fit mechanism [5]. Cys115→Ser mutant MurA is fully resistant to phosphonemycin, providing a definitive control for target-specific activity validation [6]. These quantitative parameters are not established for newer MurA inhibitors, making phosphonemycin the reference standard for enzyme mechanism studies.

Biotransformation Process Development: 81.3% Yield from Bacillus simplex S101

For industrial and academic laboratories requiring multi-gram quantities of phosphonemycin, biotransformation using Bacillus simplex S101 offers a validated alternative to chemical epoxidation, achieving an 81.3% conversion yield at a final concentration of 1,838 μg/mL [7]. This process uses cPPA as substrate in a defined medium with glycerol as carbon source and requires vanadium ion supplementation for optimal activity [8]. The >1.6× yield improvement over chemical synthesis (<50%) provides a quantifiable basis for bioprocess optimization and green chemistry initiatives [9].

Multidrug-Resistant Enterobacterales Susceptibility Testing: Reference Compound for Cross-Resistance Studies

Phosphonemycin's complete absence of cross-resistance with β-lactams and quinolones makes it a critical reference compound in antimicrobial susceptibility testing panels for MDR surveillance [10]. Its retained activity against ESBL-producing E. coli (MIC50 ≤2 μg/mL) and K. pneumoniae (MIC50 16 μg/mL, MIC90 32 μg/mL) provides a benchmark for evaluating novel anti-Gram-negative agents [11]. As a WHO Reserve group antibiotic designated for carbapenem-resistant Enterobacterales, phosphonemycin is the appropriate comparator for research programs developing next-generation MurA inhibitors or cell wall-targeting agents intended for MDR indications [12].

Quote Request

Request a Quote for Phosphonemycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.